N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a branched aliphatic chain containing hydroxyl and methoxy groups. This structural combination confers unique physicochemical properties, such as enhanced polarity from the hydroxyl and methoxy groups and electron-withdrawing effects from the trifluoromethyl moiety.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4S/c1-11(17,8-20-2)7-16-21(18,19)10-5-3-9(4-6-10)12(13,14)15/h3-6,16-17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDNVDIWCDOGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Sulfonamide Backbone
The trifluoromethylbenzenesulfonamide core is a recurring motif in multiple compounds. Key comparisons include:
Key Observations:
- Polarity vs. Lipophilicity : The hydroxyl and methoxy groups in the target compound likely increase hydrophilicity compared to analogs with aromatic (e.g., pyridine ) or fully fluorinated substituents .
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity, similar to chloroacetyl analogs , but with greater metabolic stability.
- Functional Versatility : Unlike quaternary ammonium derivatives , the target compound lacks cationic charge, suggesting distinct solubility and reactivity profiles.
Q & A
Q. How can the structure and purity of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide be confirmed experimentally?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s backbone structure, with specific attention to the hydroxy, methoxy, and trifluoromethyl groups. For purity assessment, High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies impurities. Solvent selection (e.g., CDCl₃ for NMR) and internal standards (e.g., tetramethylsilane) are essential for accurate peak assignments .
Q. What are the key synthetic steps for preparing this compound?
- Methodological Answer: Synthesis typically involves:
- Step 1: Sulfonylation of 4-(trifluoromethyl)benzenesulfonyl chloride with a hydroxy-methoxy-methylpropylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Reaction yields depend on stoichiometric ratios and temperature control (0–25°C) to minimize side reactions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of the compound?
- Methodological Answer:
- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) while maintaining high yields (>80%) by enhancing energy transfer .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve sulfonylation efficiency.
- In-line analytics: Use of FTIR or ReactIR monitors reaction progress in real time, enabling dynamic adjustments .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) require:
- Kinetic studies to assess binding constants (Kd) and IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Computational docking (e.g., AutoDock Vina) to model interactions with target proteins, identifying critical residues (e.g., catalytic serine in hydrolases) .
- Meta-analysis of published datasets to isolate variables like assay type (e.g., fluorescence vs. radiometric) that may skew results .
Q. How do structural modifications (e.g., substituent positioning) influence the compound’s bioactivity?
- Methodological Answer: Comparative studies of analogs reveal:
| Substituent | Position | Effect on Bioactivity |
|---|---|---|
| Trifluoromethyl | para | Enhances lipophilicity and target affinity |
| Methoxy | meta | Reduces metabolic clearance |
| Hydroxypropyl | Sidechain | Improves solubility but may hinder BBB penetration |
| Structure-activity relationship (SAR) models (e.g., CoMFA) guide rational design . |
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- Methodological Answer:
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions.
- LC-MS/MS analysis identifies degradation products (e.g., sulfonic acid derivatives).
- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .
Data Contradiction & Mechanistic Analysis
Q. How can conflicting data on the compound’s enzymatic inhibition mechanism be addressed?
- Methodological Answer:
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
- X-ray crystallography resolves 3D structures of enzyme-inhibitor complexes, clarifying interactions (e.g., hydrogen bonding with catalytic sites) .
- Mutagenesis studies validate key residues (e.g., replacing Ser195 in proteases) to confirm mechanistic hypotheses .
Computational & Theoretical Approaches
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- ADMET prediction: Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions.
- Molecular dynamics simulations (e.g., GROMACS) model membrane permeation and protein binding over microsecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
